molecular formula C7H13ClN2 B6207828 1-(5-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride CAS No. 2703781-05-7

1-(5-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride

Cat. No.: B6207828
CAS No.: 2703781-05-7
M. Wt: 160.64 g/mol
InChI Key: FJTLDAWNEVPWAE-UHFFFAOYSA-N
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Description

1-(5-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride is a pyrrole-derived amine salt characterized by a methanamine group attached to the 2-position of a 5-ethyl-substituted pyrrole ring, with a hydrochloride counterion enhancing its solubility. This compound is structurally related to ligands used in coordination chemistry and pharmaceutical research, particularly in the synthesis of adenosine receptor ligands and metal complexes .

Properties

CAS No.

2703781-05-7

Molecular Formula

C7H13ClN2

Molecular Weight

160.64 g/mol

IUPAC Name

(5-ethyl-1H-pyrrol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H12N2.ClH/c1-2-6-3-4-7(5-8)9-6;/h3-4,9H,2,5,8H2,1H3;1H

InChI Key

FJTLDAWNEVPWAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(N1)CN.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride typically involves the reaction of 5-ethyl-2-pyrrolecarboxaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyrrole ring.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

1-(5-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table highlights key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Chemical Relevance
1-(5-ethyl-1H-pyrrol-2-yl)methanamine HCl C₈H₁₄ClN₂ 189.66 5-ethylpyrrole, methanamine HCl Ligand for Cu(II) complexes
1-(1H-imidazol-2-yl)methanamine HCl C₄H₈ClN₃ 133.58 Imidazole ring, methanamine HCl Intermediate in adenosine ligands
[5-(1H-1,2,4-triazol-1-yl)pyridin-2-yl]methanamine HCl C₈H₁₀ClN₅ 219.65 Pyridine-triazole hybrid, methanamine HCl Life science applications
{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine diHCl C₇H₁₃Cl₂N₃ 210.10 Pyrrolo-pyrazole fused ring, diHCl Supplier-listed compound
1-(2-propylpyrimidin-5-yl)methanamine diHCl C₈H₁₅Cl₂N₃ 224.13 Pyrimidine, propyl substituent, diHCl Building block for drug discovery

Key Observations :

  • Heterocyclic Core : The target compound’s pyrrole ring distinguishes it from imidazole (), pyridine-triazole (), and pyrimidine-based analogues (). Pyrroles generally exhibit lower basicity than imidazoles or pyridines, affecting protonation states in biological systems .
  • Salt Form: Hydrochloride salts (mono- or di-) improve aqueous solubility, critical for pharmaceutical formulations .

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